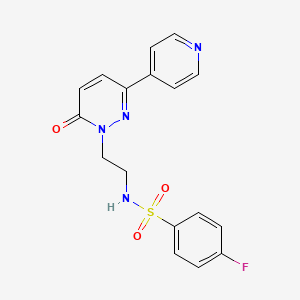

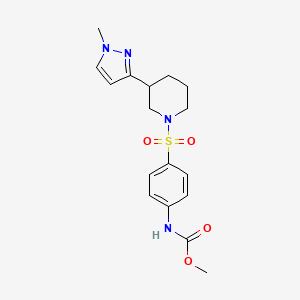

benzyl (2-oxo-2-((1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

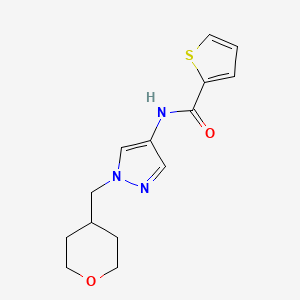

The compound likely has a complex three-dimensional structure due to the presence of the tetrahydropyran and pyrazole rings. The electron-donating tert-butylcarbamate (BocNH-) group at the 5- position is a “chameleon” diene and undergoes efficient Diels–Alder cycloadditions with alkene dienophiles with both electron-rich and electron-deficient substituents .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the carbamate group could participate in nucleophilic substitution reactions, and the pyrazole ring could be involved in electrophilic aromatic substitution reactions .Scientific Research Applications

Antimitotic Agents and Biological Activity

Antimitotic Agents

The study on chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate explored their metabolism and biological activity, highlighting the potential of such compounds in biological systems, with specific isomers showing higher potency. The synthesis and biological evaluation of these compounds reveal their relevance in medicinal chemistry, particularly in developing antimitotic agents (Temple & Rener, 1992).

Spectroscopic Studies for Chemical Characterization

Vibrational and UV–Visible Spectroscopy

A detailed spectroscopic study, including FT-IR, FT-Raman, and UV–Visible spectra, on Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate was conducted. This research provides a comprehensive understanding of the electronic and vibrational properties of the compound, which is crucial for characterizing and understanding the functional applications of such chemical entities (Rao et al., 2016).

Antimicrobial Activity

Design and Synthesis of Antibacterial Agents

Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated a new class of antibacterial agents. Such studies underscore the potential for developing novel antimicrobial therapies using complex carbamates and pyrazole derivatives, highlighting the broader implications of these compounds in addressing bacterial infections (Palkar et al., 2017).

Corrosion Inhibition

Corrosion Inhibitors for Steel

The application of pyrazole derivatives as corrosion inhibitors for steel in acidic conditions showcases the utility of such compounds in industrial settings. This research provides insights into how structural modifications of carbamates and pyrazole compounds can enhance their performance as corrosion inhibitors, contributing to the development of more effective and efficient protective agents (Herrag et al., 2007).

Mechanism of Action

Target of Action

It’s worth noting that carbamates, a class of compounds to which this molecule belongs, are often used as protecting groups for amines . They can be installed and removed under relatively mild conditions .

Mode of Action

The compound can be viewed as the ester of carbamic acid and benzyl alcohol . It is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids .

Biochemical Pathways

In general, carbamates play a crucial role in the synthesis of peptides , which are vital components of proteins and other biological structures.

Pharmacokinetics

It’s important to note that the compound is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.

Result of Action

The result of the compound’s action is primarily the protection of amine groups during the synthesis of primary amines . This protection allows for selective reactions to occur at other sites in the molecule without interference from the amine group .

properties

IUPAC Name |

benzyl N-[2-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4/c24-18(11-20-19(25)27-14-15-6-2-1-3-7-15)22-16-10-21-23(12-16)13-17-8-4-5-9-26-17/h1-3,6-7,10,12,17H,4-5,8-9,11,13-14H2,(H,20,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQHRKBWUVJOGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2428636.png)

![N-(3-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2428644.png)

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2428646.png)

![4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one](/img/structure/B2428649.png)

![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428655.png)